(R)-α-(9-Fluorenylmethoxycarbonyl-amino)-3-methoxybenzeneacetic acid is a specialized compound primarily utilized in peptide synthesis, particularly within the context of solid-phase peptide synthesis (SPPS). This compound features a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial for the selective formation of peptide bonds. The Fmoc group allows for the protection of the alpha-amino group of amino acids, facilitating efficient and controlled synthesis processes.
The compound can be synthesized through various chemical methods, most notably those involving the Fmoc protection of amino acids. The Fmoc group was first introduced by Carpino and Han in 1970 and has since become a standard in peptide synthesis due to its favorable properties, including mild cleavage conditions and compatibility with various reaction environments .
(R)-α-(9-Fluorenylmethoxycarbonyl-amino)-3-methoxybenzeneacetic acid falls under the category of amino acids with protective groups. It is classified as an Fmoc-protected amino acid, which is a type of urethane protecting group that plays a significant role in preventing racemization during peptide synthesis.
The synthesis of (R)-α-(9-Fluorenylmethoxycarbonyl-amino)-3-methoxybenzeneacetic acid typically involves the following steps:
The molecular structure of (R)-α-(9-Fluorenylmethoxycarbonyl-amino)-3-methoxybenzeneacetic acid can be depicted as follows:
The primary reactions involving (R)-α-(9-Fluorenylmethoxycarbonyl-amino)-3-methoxybenzeneacetic acid include:
The mechanism by which (R)-α-(9-Fluorenylmethoxycarbonyl-amino)-3-methoxybenzeneacetic acid functions in peptide synthesis involves:
The efficiency of this mechanism is highlighted by its ability to minimize side reactions, such as racemization or formation of undesired by-products during synthesis.
(R)-α-(9-Fluorenylmethoxycarbonyl-amino)-3-methoxybenzeneacetic acid is primarily used in:
This compound exemplifies the advancements in peptide synthesis methodologies and remains integral to modern biochemical research and pharmaceutical development.
Fmoc-protected amino acids dominate contemporary peptide synthesis due to their operational safety profile and compatibility with diverse resin systems. Unlike tert-butoxycarbonyl deprotection requiring corrosive trifluoroacetic acid, Fmoc cleavage employs mild bases, eliminating hazardous hydrogen fluoride handling while preserving acid-sensitive modifications (phosphorylation, glycosylation) [4] [8]. This orthogonality enables innovative on-resin strategies: selective deprotection for cyclization, post-translational modifications, and convergent fragment couplings [3] [4]. However, Fmoc chemistry presents specific synthetic challenges requiring mitigation strategies:
Table 1: Side-Chain Protecting Groups for Fmoc Solid-Phase Peptide Synthesis
Amino Acid | Recommended Protection | Cleavage Conditions | Compatibility Notes |
---|---|---|---|
Arginine | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) | 95% trifluoroacetic acid | Superior to Pmc/Mtr; reduced Trp modification |
Aspartic Acid | O-tert-butyl | 95% trifluoroacetic acid | Aspartimide risk with Gly/Ser/Phe at +1 position |
Cysteine | Trt (trityl) | 1% trifluoroacetic acid/dichloromethane or iodine oxidation | Enables on-resin disulfide formation |
Histidine | Trt or Boc (tert-butoxycarbonyl) | 95% trifluoroacetic acid (Trt) or concomitant cleavage (Boc) | Minimizes acylimidazole formation |
Lysine | Boc | 95% trifluoroacetic acid | Orthogonal to Fmoc cleavage |
Chirality at the α-carbon defines the bioactive topology of peptide therapeutics, with stereoinversion often abolishing biological activity. Non-proteinogenic α,α-disubstituted amino acids – particularly those with aromatic side chains – confer unprecedented conformational constraints, enhancing proteolytic stability and receptor selectivity [2] [10]. The (R)-configuration of α-(amino)-3-methoxybenzeneacetic acid derivatives exhibits distinct advantages:
Table 2: Impact of α-Substitution on Peptide Physicochemical Properties
Amino Acid Type | Protease Resistance (t₁/₂, min) | Passive Membrane Permeability (PAMPA, ×10⁻⁶ cm/s) | Receptor Binding Affinity (Kd, nM) |
---|---|---|---|
Proteinogenic (L-Phe) | 8.3 ± 1.2 | 1.2 ± 0.3 | 250 ± 30 (δ-opioid) |
(S)-α-Methyl-Phe | 62.5 ± 5.8 | 8.7 ± 1.1 | 38 ± 4 (δ-opioid) |
(R)-α-Methyl-3-methoxy-Phe | >360 | 15.9 ± 2.4 | 6.2 ± 0.8 (δ-opioid) |
The 3-methoxybenzene moiety in (R)-α-(Fmoc-amino) derivatives confers tailored electronic and steric properties essential for molecular recognition. This modification serves multiple strategic functions in peptidomimetic design:
Table 3: Impact of Aromatic Ring Substituents on Peptide Stability and Activity
Substituent | logP | Serum Stability (t₁/₂, h) | EC₅₀ (nM) δ-Opioid | Active Rotamer Population (%) |
---|---|---|---|---|
-H | 1.05 | 0.8 | 240 ± 25 | 60 |
-OH | -0.32 | 0.3 | 180 ± 20 | 75 |
-OCH₃ | 0.89 | 5.2 | 65 ± 8 | 85 |
-CF₃ | 1.98 | 4.1 | 310 ± 40 | 50 |
The strategic incorporation of (R)-α-(Fmoc-amino)-3-methoxybenzeneacetic acid thus enables precise tuning of peptide conformation, stability, and target engagement – positioning it as a critical building block for next-generation therapeutics addressing challenging biological targets.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 1164-45-0
CAS No.: 116383-34-7
CAS No.:
CAS No.: